

# Spectroscopic Data of 6-Bromochroman-4-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Bromochroman-4-one

Cat. No.: B184902

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## Introduction

**6-Bromochroman-4-one** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chromanone scaffold, it serves as a versatile synthetic intermediate for the synthesis of more complex bioactive molecules. The precise characterization of its chemical structure is paramount for ensuring the integrity of downstream applications. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **6-Bromochroman-4-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.

While a complete, experimentally-verified set of all spectroscopic data for **6-Bromochroman-4-one** from a single source is not readily available in the public domain, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predictive models to provide a robust and scientifically-grounded characterization.

## Molecular Structure and Spectroscopic Overview

The structure of **6-Bromochroman-4-one**, with the IUPAC name 6-bromo-2,3-dihydrochromen-4-one, consists of a chroman-4-one core with a bromine atom substituted at the 6-position of the aromatic ring.<sup>[1]</sup> The molecular formula is C<sub>9</sub>H<sub>7</sub>BrO<sub>2</sub> and the molecular weight is approximately 227.05 g/mol.<sup>[1]</sup>

The spectroscopic analysis of this molecule provides a detailed map of its atomic and electronic environment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insights into its fragmentation patterns.

Caption: Molecular structure of **6-Bromochroman-4-one** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-Bromochroman-4-one**, based on data from analogous compounds and established substituent effects.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **6-Bromochroman-4-one** is expected to show signals corresponding to the seven protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the bromine atom.

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	H-5
~7.6 - 7.7	dd	1H	H-7
~6.9 - 7.0	d	1H	H-8
~4.5 - 4.6	t	2H	H-2
~2.8 - 2.9	t	2H	H-3

Interpretation and Rationale:

- Aromatic Protons (H-5, H-7, H-8): The protons on the aromatic ring are expected to appear in the downfield region ( $\delta$  6.5-8.0 ppm). The H-5 proton is ortho to the carbonyl group and is

therefore expected to be the most deshielded. The H-7 proton will be a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton will be a doublet, coupled to H-7. The bromine at the 6-position will influence the chemical shifts of the adjacent protons, generally causing a downfield shift. For comparison, in the isomeric 3-Bromochroman-4-one, the aromatic protons H-6 and H-8 appear as a multiplet at 6.98–7.06 ppm, and H-7 as a multiplet at 7.48–7.52 ppm.<sup>[2]</sup>

- **Methylene Protons (H-2 and H-3):** The two methylene groups of the dihydropyranone ring will appear as triplets, assuming coupling only to their geminal neighbors. The H-2 protons, being adjacent to the ether oxygen, will be more deshielded than the H-3 protons, which are adjacent to the carbonyl group. In 3-Bromochroman-4-one, the H-2 protons appear as a multiplet at 4.53–4.65 ppm.<sup>[2]</sup> A similar chemical shift is expected for the H-2 protons in the 6-bromo isomer. The H-3 protons are expected to be around 2.8-2.9 ppm, consistent with protons alpha to a ketone.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **6-Bromochroman-4-one** will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

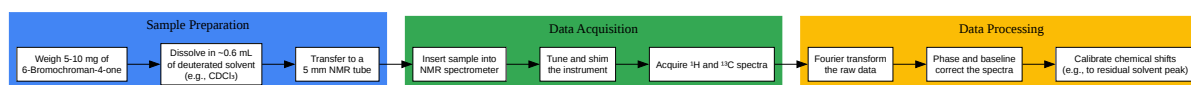
Chemical Shift (δ, ppm)	Assignment
~190 - 192	C-4 (C=O)
~160 - 162	C-8a
~138 - 140	C-7
~129 - 131	C-5
~122 - 124	C-4a
~119 - 121	C-8
~116 - 118	C-6
~67 - 69	C-2
~37 - 39	C-3

## Interpretation and Rationale:

- **Carbonyl Carbon (C-4):** The ketone carbonyl carbon is the most deshielded and is expected to appear at a chemical shift greater than 190 ppm.<sup>[3]</sup> In 3-Bromochroman-4-one, this signal is at 185.21 ppm.<sup>[2]</sup>
- **Aromatic Carbons:** The six aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The other aromatic carbon signals are assigned based on established substituent effects in substituted benzene rings.
- **Aliphatic Carbons (C-2 and C-3):** The C-2 carbon, bonded to the ether oxygen, will be significantly deshielded compared to a typical methylene carbon and is expected around 67-69 ppm. The C-3 carbon, alpha to the carbonyl group, will appear around 37-39 ppm. For comparison, in 3-Bromochroman-4-one, the C-2 and C-3 carbons are at 71.26 ppm and 45.43 ppm, respectively.<sup>[2]</sup>

## Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR data for **6-Bromochroman-4-one**.



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Caption: A generalized workflow for NMR sample preparation and data acquisition.

## Instrumentation Parameters:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer.
- **Solvent:** Deuterated chloroform (CDCl<sub>3</sub>) is a common choice.

- $^1\text{H}$  NMR:
  - Pulse program: Standard single-pulse experiment.
  - Spectral width: ~16 ppm.
  - Number of scans: 8-16.
  - Relaxation delay: 1-2 s.
- $^{13}\text{C}$  NMR:
  - Pulse program: Proton-decoupled single-pulse experiment.
  - Spectral width: ~220 ppm.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 s.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **6-Bromochroman-4-one** is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, the C-O ether linkage, and the C-Br bond.

### Predicted IR Absorption Bands

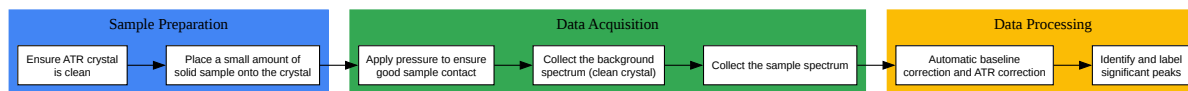
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1680 - 1700	Strong	C=O (ketone) stretch
~1580 - 1600	Medium	C=C (aromatic) stretch
~1450 - 1500	Medium	C=C (aromatic) stretch
~1200 - 1300	Strong	C-O (ether) stretch
~800 - 900	Strong	C-H (aromatic) out-of-plane bend
~500 - 600	Medium	C-Br stretch

#### Interpretation and Rationale:

- **Carbonyl (C=O) Stretch:** The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl group of the ketone. For aromatic ketones, this band typically appears in the range of 1680-1700 cm<sup>-1</sup>.<sup>[3]</sup>
- **Aromatic C=C Stretches:** The aromatic ring will give rise to several absorptions in the 1450-1600 cm<sup>-1</sup> region.
- **Ether C-O Stretch:** A strong band corresponding to the C-O stretching of the aryl alkyl ether is expected in the 1200-1300 cm<sup>-1</sup> region.
- **Aromatic C-H Bending:** The out-of-plane C-H bending vibrations of the substituted benzene ring will result in strong absorptions in the 800-900 cm<sup>-1</sup> range, the exact position of which is indicative of the substitution pattern.
- **C-Br Stretch:** The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm<sup>-1</sup>.

## Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing solid samples like **6-Bromochroman-4-one** is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.



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Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Instrumentation Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: Attenuated Total Reflectance (ATR) with a diamond or germanium crystal.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio ( $m/z$ ) of ions. For **6-Bromochroman-4-one**, MS is crucial for confirming the molecular weight and for providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

- Molecular Ion ( $M^+$ ): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the  $^{79}\text{Br}$  isotope and one for the molecule with the  $^{81}\text{Br}$  isotope.<sup>[4][5]</sup>
  - $m/z \approx 226$  (for  $\text{C}_9\text{H}_7^{79}\text{BrO}_2$ )

- $m/z \approx 228$  (for  $C_9H_7^{81}BrO_2$ )
- Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation patterns for ketones involve cleavage alpha to the carbonyl group. A retro-Diels-Alder reaction on the dihydropyranone ring is also a plausible fragmentation pathway.

Predicted Key Fragment Ions:

$m/z$ (for $^{79}Br$ )	$m/z$ (for $^{81}Br$ )	Possible Fragment Structure
198	200	$[M - CO]^+$
183	185	$[M - C_2H_4O]^+$ (from retro-Diels-Alder)
155	157	$[BrC_6H_4CO]^+$
120	-	$[C_8H_8O]^+$ (loss of Br)
92	-	$[C_6H_4O]^+$

## Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of **6-Bromochroman-4-one** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization.



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Caption: A generalized workflow for GC-MS analysis.



#### Instrumentation Parameters:

- Ionization Mode: Electron Impact (EI), 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A standard non-polar column (e.g., DB-5ms).
- Inlet Temperature: ~250 °C.
- Transfer Line Temperature: ~280 °C.
- MS Scan Range: m/z 40-400.

## Conclusion

The spectroscopic characterization of **6-Bromochroman-4-one** is essential for its use in scientific research and drug development. This guide has provided a detailed overview of its expected NMR, IR, and MS spectra, grounded in established chemical principles and data from closely related compounds. The provided protocols offer a starting point for the experimental acquisition of this data. By combining these spectroscopic techniques, researchers can confidently verify the structure and purity of **6-Bromochroman-4-one**, ensuring the reliability and reproducibility of their scientific endeavors.

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